molecular formula C14H30O4S B1197916 Tetradecyl hydrogen sulfate (ester) CAS No. 300-52-7

Tetradecyl hydrogen sulfate (ester)

Cat. No.: B1197916
CAS No.: 300-52-7
M. Wt: 294.45 g/mol
InChI Key: GROJOWHVXQYQGN-UHFFFAOYSA-N
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Description

Tetradecyl hydrogen sulfate (ester) is an anionic surfactant widely used in various industries and medical applications. It is known for its wetting properties and is commonly used as a blood vessel irritant and sclerosing agent for treating varicose veins and hemorrhoids . The compound is also referred to as sodium tetradecyl sulfate when in its sodium salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl hydrogen sulfate (ester) can be synthesized through the esterification of tetradecanol with sulfuric acid. The reaction typically involves heating tetradecanol with concentrated sulfuric acid under reflux conditions. The product is then neutralized with a base such as sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of tetradecyl hydrogen sulfate (ester) involves continuous processes where tetradecanol and sulfuric acid are reacted in large reactors. The reaction mixture is then neutralized, purified, and dried to obtain the final product. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl hydrogen sulfate (ester) primarily undergoes hydrolysis and substitution reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of tetradecanol and sulfuric acid .

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Substitution: Reagents like alkyl halides can be used to replace the sulfate group with other functional groups.

Major Products:

Scientific Research Applications

Tetradecyl hydrogen sulfate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecyl hydrogen sulfate (ester) involves its surfactant properties. When used as a sclerosing agent, it irritates the endothelial cells lining the blood vessels, causing inflammation and thrombus formation. This leads to the occlusion of the treated vein and subsequent fibrosis, resulting in the obliteration of the vein .

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.

    Sodium lauryl sulfate: Commonly used in detergents and personal care products.

    Sodium cetyl sulfate: Similar surfactant with a longer alkyl chain.

Comparison: Tetradecyl hydrogen sulfate (ester) is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its effectiveness as a sclerosing agent is attributed to its ability to cause significant endothelial irritation and thrombus formation .

Properties

Key on ui mechanism of action

When injected directly into a vein, sodium tetradecyl sulfate causes intimal inflammation and venous thrombus formation, which then results in occlusion of the vein. Following this sequence of events, fibrous tissue forms and causes partial to complete obliteration of the vein, which may be temporary or permanent. An important role of this drug, as well as other sclerosing agents, is to control active hemorrhage and encourage hemostasis. This may be due to the esophageal and vascular smooth muscle spasm induced by the sclerosing agent. During acute and active bleeding, the sodium tetradecyl sulfate injected directly into the esophageal varices may dissipate rapidly, as the varices have a much higher blood volume/flow rate and no functioning valves. The mechanical compression effect of submucosal edema, created by the injection of sclerosing agents, may also be responsible for acute hemostasis.

CAS No.

300-52-7

Molecular Formula

C14H30O4S

Molecular Weight

294.45 g/mol

IUPAC Name

(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate

InChI

InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17)

InChI Key

GROJOWHVXQYQGN-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O

Canonical SMILES

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O

melting_point

199

Key on ui other cas no.

300-52-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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